3-Methyl-2-nitrophenyl trifluoromethanesulphonate
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Overview
Description
3-Methyl-2-nitrophenyl trifluoromethanesulphonate is a chemical compound with the molecular formula C8H6F3NO5S and a molecular weight of 285.20 g/mol . It is also known by the synonym 3-Methyl-2-nitrophenyl triflate . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The preparation of 3-Methyl-2-nitrophenyl trifluoromethanesulphonate typically involves the reaction of 3-methyl-2-nitrophenol with trifluoromethanesulfonic anhydride. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The reaction conditions often include the use of a base such as pyridine to neutralize the acidic by-products .
Chemical Reactions Analysis
3-Methyl-2-nitrophenyl trifluoromethanesulphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulphonate group is replaced by other nucleophiles.
Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.
Scientific Research Applications
3-Methyl-2-nitrophenyl trifluoromethanesulphonate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: It can be used in the modification of biomolecules for studying their functions and interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-2-nitrophenyl trifluoromethanesulphonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulphonate group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity allows it to participate in various substitution and addition reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
3-Methyl-2-nitrophenyl trifluoromethanesulphonate can be compared with other similar compounds such as:
3-Methyl-2-nitrophenyl methanesulphonate: Similar structure but with a methanesulphonate group instead of a trifluoromethanesulphonate group.
3-Methyl-2-nitrophenyl benzenesulphonate: Similar structure but with a benzenesulphonate group.
3-Methyl-2-nitrophenyl toluenesulphonate: Similar structure but with a toluenesulphonate group.
These compounds share similar reactivity patterns but differ in their leaving groups, which can influence their reactivity and applications.
Properties
IUPAC Name |
(3-methyl-2-nitrophenyl) trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO5S/c1-5-3-2-4-6(7(5)12(13)14)17-18(15,16)8(9,10)11/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOLNKPQOQPEFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OS(=O)(=O)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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